trans-(3-Hydroxycyclobutyl) acetate
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Overview
Description
trans-(3-Hydroxycyclobutyl) acetate: is a chemical compound with the molecular formula C6H10O3 and a molar mass of 130.14 g/mol . It is also known by its systematic name, (1r,3r)-3-hydroxycyclobutyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Hydroxycyclobutyl) acetate typically involves the esterification of 3-hydroxycyclobutanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(3-Hydroxycyclobutyl) acetate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to yield .
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: trans-(3-Hydroxycyclobutyl) acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of ring strain and conformational analysis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which trans-(3-Hydroxycyclobutyl) acetate exerts its effects involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity and inhibit enzyme function . The compound’s unique structure allows it to interact with biological macromolecules in a specific manner, leading to its observed effects .
Comparison with Similar Compounds
- cis-(3-Hydroxycyclobutyl) acetate
- 3-Hydroxycyclobutanone
- Cyclobutyl acetate
Comparison: trans-(3-Hydroxycyclobutyl) acetate is unique due to its trans configuration , which imparts distinct stereochemical properties compared to its cis isomer . This configuration affects its reactivity and interaction with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
1638763-41-3 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3-hydroxycyclobutyl) acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3 |
InChI Key |
UINPVMICQVJBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C1)O |
Origin of Product |
United States |
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